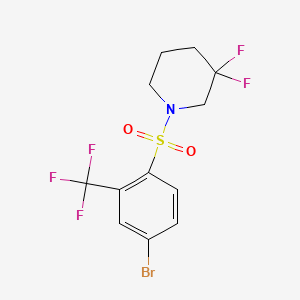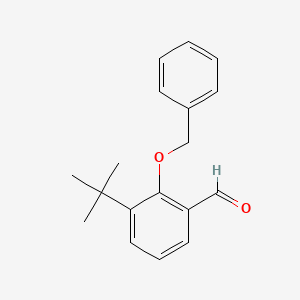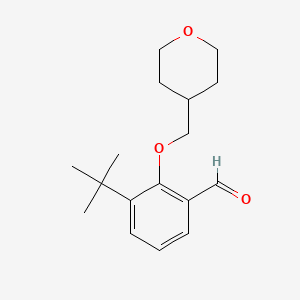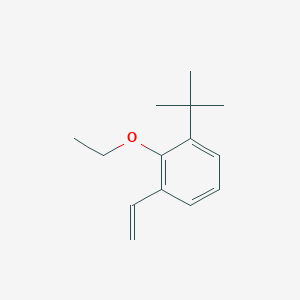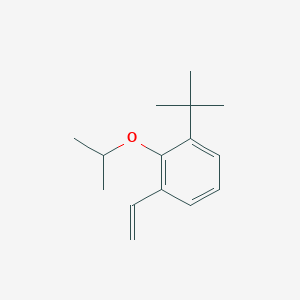
1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, an isopropoxy group, and a vinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl and isopropoxy groups. One common method includes the Friedel-Crafts alkylation reaction, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The isopropoxy group can be introduced via Williamson ether synthesis, where an alcohol reacts with an alkyl halide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such syntheses .
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.
Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The isopropoxy group can participate in hydrogen bonding and other non-covalent interactions, while the vinyl group can undergo polymerization or addition reactions .
類似化合物との比較
tert-Butylbenzene: Lacks the isopropoxy and vinyl groups, making it less versatile in reactions.
2-Isopropoxy-1-vinylbenzene: Lacks the tert-butyl group, resulting in different steric and electronic properties.
1-(tert-Butyl)-3-vinylbenzene: Lacks the isopropoxy group, affecting its solubility and reactivity.
Uniqueness: 1-(tert-Butyl)-2-isopropoxy-3-vinylbenzene is unique due to the combination of its functional groups, which provide a balance of steric hindrance, electronic effects, and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
特性
IUPAC Name |
1-tert-butyl-3-ethenyl-2-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-7-12-9-8-10-13(15(4,5)6)14(12)16-11(2)3/h7-11H,1H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOQLSLRYYAPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1C(C)(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
